

Application Note: Scale-up Synthesis of 1-(4-Bromophenyl)cyclopropanamine

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)cyclopropanamine

Cat. No.: B1343217

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Abstract

This application note provides a detailed protocol for the scale-up synthesis of **1-(4-Bromophenyl)cyclopropanamine**, a key intermediate in the development of various pharmaceutically active compounds. The synthesis is based on the robust and efficient Kulinkovich-Szymoniak reaction, which allows for the formation of primary cyclopropylamines from the corresponding nitriles. This document outlines the reaction scheme, a comprehensive experimental protocol suitable for larger scale production, and a summary of expected quantitative data.

Introduction

1-(4-Bromophenyl)cyclopropanamine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of compounds targeting the central nervous system. The presence of the cyclopropylamine moiety can impart unique conformational constraints and metabolic stability to drug candidates. The scale-up of its synthesis is therefore a critical step in the drug development pipeline. The Kulinkovich-Szymoniak reaction offers a direct and effective method for the cyclopropanation of nitriles using a titanium-mediated reaction with a Grignard reagent.^{[1][2]} This method is particularly advantageous for the synthesis of 1-arylcyclopropylamines.

Reaction Scheme

The overall synthetic transformation involves the conversion of 4-bromophenylacetonitrile to **1-(4-Bromophenyl)cyclopropanamine** via a titanacyclopropane intermediate generated in situ.

Scheme 1: Synthesis of **1-(4-Bromophenyl)cyclopropanamine**

Experimental Protocol: Scale-up Synthesis (100 g scale)

This protocol is designed for the synthesis of approximately 100 g of **1-(4-Bromophenyl)cyclopropanamine**. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents:

Reagent/Material	Molecular Weight (g/mol)	Quantity	Moles	Purity	Supplier
4-Bromophenyl acetonitrile	196.04	100.0 g	0.51	>98%	Sigma-Aldrich
Ethylmagnesium bromide (3.0 M in diethyl ether)	131.26	510 mL	1.53	Sigma-Aldrich	
Titanium(IV) isopropoxide	284.22	151.3 g (155 mL)	0.53	>97%	Sigma-Aldrich
Diethyl ether (anhydrous)	74.12	2.5 L	-	Fisher Scientific	
Toluene (anhydrous)	92.14	1.0 L	-	Fisher Scientific	
2 M Hydrochloric acid	36.46	As needed	-	VWR	
5 M Sodium hydroxide	40.00	As needed	-	VWR	
Dichloromethane	84.93	1.5 L	-	Fisher Scientific	
Anhydrous sodium sulfate	142.04	100 g	-	VWR	

Equipment:

- 10 L three-necked round-bottom flask
- Mechanical stirrer

- Thermometer
- Dropping funnel (1 L)
- Condenser
- Nitrogen inlet
- Large crystallizing dish or ice bath
- Separatory funnel (4 L)
- Rotary evaporator
- Vacuum distillation setup

Procedure:

- Reaction Setup:
 - A 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a 1 L dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.
 - The flask is charged with 4-bromophenylacetonitrile (100.0 g, 0.51 mol) and anhydrous toluene (1.0 L). The mixture is stirred until the starting material is fully dissolved.
 - Titanium(IV) isopropoxide (151.3 g, 0.53 mol) is added to the solution at room temperature.
- Formation of the Titanacyclopropane Reagent:
 - The reaction mixture is cooled to -10 °C using an ice-salt bath.
 - Ethylmagnesium bromide (3.0 M in diethyl ether, 510 mL, 1.53 mol) is added dropwise via the dropping funnel over a period of 2 hours, maintaining the internal temperature between -10 °C and -5 °C.

- After the addition is complete, the reaction mixture is slowly warmed to room temperature and stirred for an additional 12-16 hours. The color of the reaction mixture will typically change to a dark brown or black.
- Work-up and Extraction:
 - The reaction flask is cooled in an ice bath.
 - The reaction is quenched by the slow, dropwise addition of 2 M hydrochloric acid. Caution: This is an exothermic process, and gas evolution will occur. The addition should be controlled to maintain the temperature below 25 °C. Continue adding the aqueous HCl until the dark solids dissolve and two clear layers are formed.
 - The layers are separated using a 4 L separatory funnel. The aqueous layer is extracted with dichloromethane (3 x 500 mL).
 - The aqueous layer is then basified to a pH of >12 by the slow addition of 5 M sodium hydroxide, while cooling in an ice bath.
 - The basic aqueous layer is extracted with dichloromethane (3 x 500 mL).
- Purification:
 - The combined organic extracts from the basic extraction are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
 - The crude product is purified by vacuum distillation to yield **1-(4-Bromophenyl)cyclopropanamine** as a colorless to pale yellow oil.

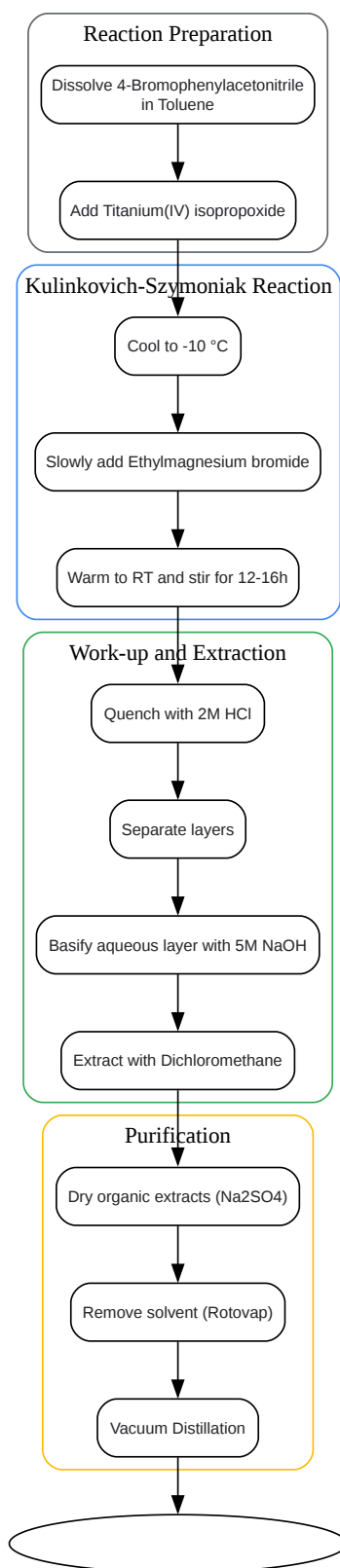
Quantitative Data Summary

The following table summarizes the expected results for the scale-up synthesis of **1-(4-Bromophenyl)cyclopropanamine** based on literature precedents for similar transformations.

Parameter	Expected Value
Yield	65 - 80%
Purity (by GC-MS)	>97%
Boiling Point	Approx. 110-115 °C at 1 mmHg
Appearance	Colorless to pale yellow oil

Diagrams

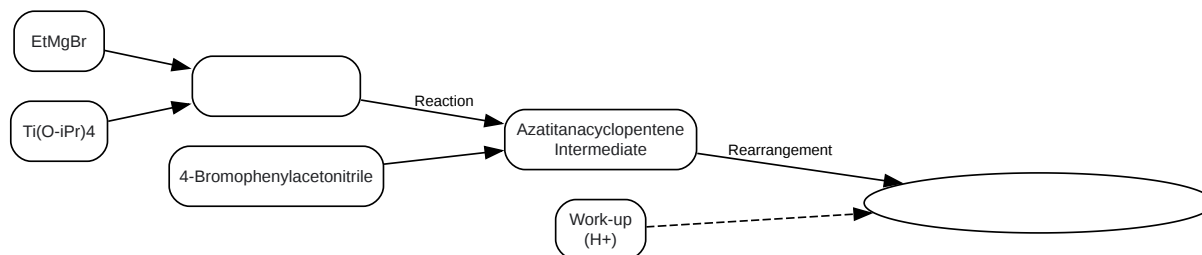
Experimental Workflow



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Caption: Experimental workflow for the synthesis of **1-(4-Bromophenyl)cyclopropanamine**.

Reaction Mechanism Overview



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Caption: Simplified mechanism of the Kulinkovich-Szymoniak reaction.

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References

- 1. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
- 2. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
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